molecular formula C16H16N4O3 B2598997 N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2109063-09-2

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2598997
CAS RN: 2109063-09-2
M. Wt: 312.329
InChI Key: SGHXSGWUWYBOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Agents

PEP-2 derivatives have shown promising antibacterial and antifungal activities. Researchers have explored their potential as novel agents against drug-resistant pathogens. By modifying the substituents on the pyrazolo[1,5-a]pyrazine scaffold, scientists aim to enhance their efficacy and selectivity against specific bacterial and fungal strains .

Tuberculosis Treatment

In recent studies, hybrid compounds combining pyrazine and 1,2,4-triazole scaffolds have been synthesized. These compounds were screened for their efficacy against Mycobacterium tuberculosis (the causative agent of tuberculosis) using in vitro assays. PEP-2 derivatives could be part of this exciting area of research .

Anticancer Potential

Although more investigations are needed, PEP-2 derivatives have demonstrated cytotoxic effects against cancer cell lines. Researchers are exploring their potential as novel anticancer agents. Structural modifications may enhance their selectivity and reduce side effects .

Anti-Inflammatory Properties

PEP-2 analogs have been evaluated for their anti-inflammatory activity. By targeting specific pathways involved in inflammation, these compounds could contribute to the development of new anti-inflammatory drugs .

Neuroprotective Effects

Interest exists in exploring PEP-2 derivatives as neuroprotective agents. Their ability to modulate neuronal pathways and protect against neurodegenerative conditions warrants further investigation .

Synthetic Methodology

The synthesis of PEP-2 involves intriguing chemistry, including [2+2] ketene-imine cycloadditions (Staudinger reaction). Researchers have optimized conditions for yield and explored the effects of solvents and temperatures. Understanding the synthetic pathways contributes to the development of related compounds .

properties

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-3-23-12-6-4-11(5-7-12)18-15(21)13-8-14-16(22)17-10(2)9-20(14)19-13/h4-9H,3H2,1-2H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHXSGWUWYBOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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